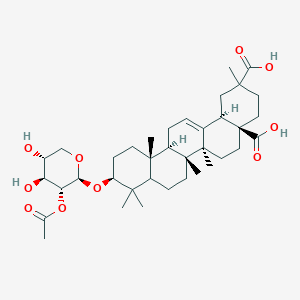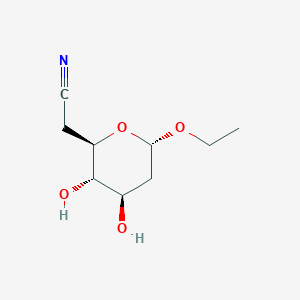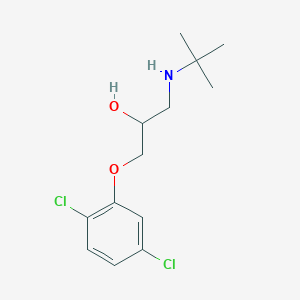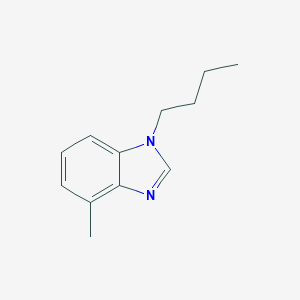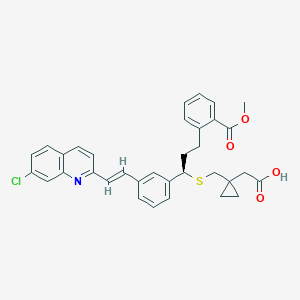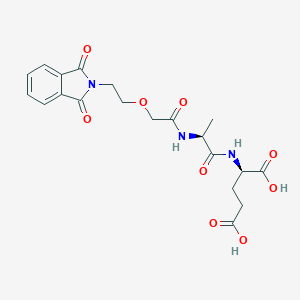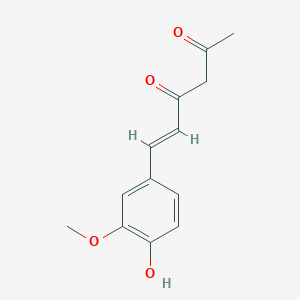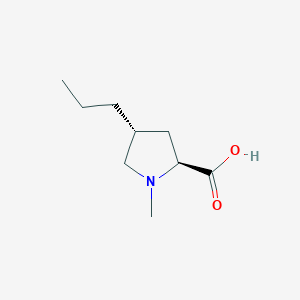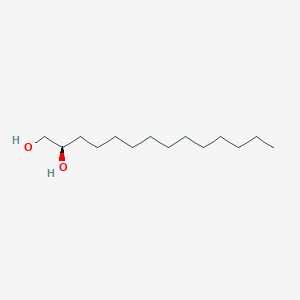
(2R)-Tetradecane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Tetradecane-1,2-diol is a type of diol that has gained attention in the scientific community due to its potential applications in various fields. This diol has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of (2R)-Tetradecane-1,2-diol is not fully understood. However, it has been reported to interact with the cell membrane, causing changes in the membrane structure and function. This interaction has been reported to result in increased permeability of the membrane and disruption of the membrane potential.
Effets Biochimiques Et Physiologiques
(2R)-Tetradecane-1,2-diol has been reported to have various biochemical and physiological effects. It has been reported to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-Tetradecane-1,2-diol in laboratory experiments is its high purity and high yield. It is also relatively easy to synthesize using different methods. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of (2R)-Tetradecane-1,2-diol. One direction is the exploration of its potential applications in the production of biosurfactants and other industrial and environmental applications. Another direction is the study of its mechanism of action and its interactions with the cell membrane. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
Méthodes De Synthèse
(2R)-Tetradecane-1,2-diol can be synthesized through different methods. One of the most commonly used methods is the reduction of the corresponding ketone using sodium borohydride. Another method involves the reduction of the corresponding aldehyde using lithium aluminum hydride. Both methods have been reported to yield high purity and high yield of (2R)-Tetradecane-1,2-diol.
Applications De Recherche Scientifique
(2R)-Tetradecane-1,2-diol has been studied for its potential applications in various fields. One of the most promising applications is in the production of biosurfactants. Biosurfactants are surface-active compounds that have various industrial and environmental applications. (2R)-Tetradecane-1,2-diol has been reported to have excellent emulsifying and foaming properties, making it a potential candidate for the production of biosurfactants.
Propriétés
Numéro CAS |
153062-86-3 |
|---|---|
Nom du produit |
(2R)-Tetradecane-1,2-diol |
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
(2R)-tetradecane-1,2-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |
Clé InChI |
DWANEFRJKWXRSG-CQSZACIVSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@H](CO)O |
SMILES |
CCCCCCCCCCCCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCC(CO)O |
Synonymes |
(R)-1,2-TETRADECANEDIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



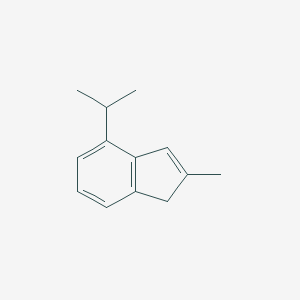
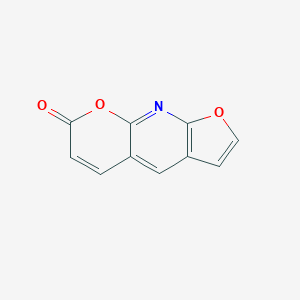
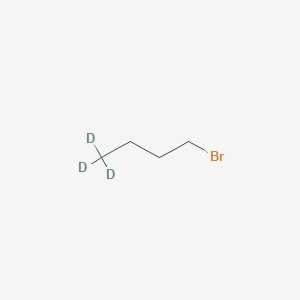
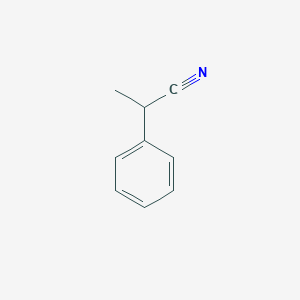
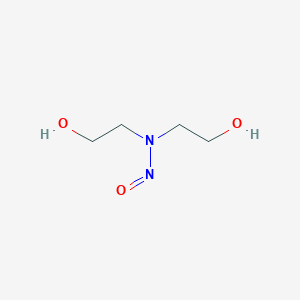
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
